(Z)-2,3-dehydroadipoyl-CoA

Metabolomics Enzymology Stereospecificity

Standard enoyl-CoA substrates fail to resolve PaaG isomerase stereochemistry. This cis-2-enoyl-CoA (Z-configuration at C2-C3) is the functional requirement, not a preference. - **Critical Differentiator**: 12-fold slower kcat with cis vs trans substrates for enoyl-CoA hydratases (EC 4.2.1.17). - **Essential Application**: Substrate for PaaG Δ3,Δ2-enoyl-CoA isomerase; validates cis vs trans specificity profiles. - **Supply Chain**: Isotopic and chiral purity verified. Direct substitution for 5-carboxy-2-pentenoyl-CoA (trans isomer) invalidates assays.

Molecular Formula C27H42N7O19P3S
Molecular Weight 893.6 g/mol
Cat. No. B15600473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2,3-dehydroadipoyl-CoA
Molecular FormulaC27H42N7O19P3S
Molecular Weight893.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H42N7O19P3S/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34/h4,6,13-15,20-22,26,39-40H,3,5,7-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44)/b6-4-/t15-,20-,21-,22+,26-/m1/s1
InChIKeyZFXICKRXPZTFPB-FZHFFJAKSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2,3-Dehydroadipoyl-CoA: Identity & Classification


(Z)-2,3-Dehydroadipoyl-CoA, systematically named 6-carboxy-2Z-hexenoyl-CoA, is a specific cis-2-enoyl-CoA with a defined stereochemistry (C27H42N7O19P3S, monoisotopic mass 893.1469 Da) [1]. It is the product of the formal condensation of coenzyme A with (Z)-hex-2-enedioic acid [2]. This compound functions as a pathway-specific intermediate, primarily identified within the aerobic degradation of phenylacetate, where it is a dedicated substrate for the enzyme 2,3-dehydroadipyl-CoA hydratase (PaaF) [3].

cis-2-enoyl-CoA stereoisomer standard for phenylacetate pathway research
Supports PaaG isomerase mechanistic assays and PaaF hydratase stereospecificity studies
Supports PaaFG metabolon reconstitution and substrate channeling analysis
Useful for reverse β-oxidation pathway prototyping in metabolic engineering

(Z)-2,3-Dehydroadipoyl-CoA Stereochemical Gatekeeping


Substituting (Z)-2,3-dehydroadipoyl-CoA with a generic CoA ester, such as adipoyl-CoA or trans-2,3-dehydroadipyl-CoA, is not valid for studies of the aerobic phenylacetate degradation pathway. The pathway exhibits high substrate and stereospecificity; (Z)-2,3-dehydroadipoyl-CoA is the product of a specific isomerization step [1] and is the dedicated substrate for the pathway-specific hydratase PaaF [2]. Its cis double bond distinguishes it from trans-2,3-dehydroadipyl-CoA, which is an intermediate in dicarboxylic acid beta-oxidation [3], and its C6 structure with a 2,3-unsaturation is distinct from adipoyl-CoA [4]. These differences in stereochemistry and position in the metabolic network mean that using an alternative would not recapitulate the native enzymatic steps, leading to incorrect kinetic and pathway flux data.

Property
Target (Z)-isomer
Potential Substitute
Stereochemistry
Z (cis) configuration at C2–C3; required for PaaG isomerase forward reaction
E (trans) isomer (5-carboxy-2-pentenoyl-CoA) not processed by PaaG; reverse reaction not catalyzed
Substrate chain type
C6 dicarboxyl-CoA adapted to PaaF/PaaG active sites
Short-chain monocarboxyl enoyl-CoAs may exhibit reduced affinity and turnover
Metabolon compatibility
Processed within dedicated PaaFG channeled complex
Fatty acid β-oxidation complexes are structurally distinct; may not support pathway flux

(Z)-2,3-Dehydroadipoyl-CoA: Differential Evidence vs. Analogs


PaaG Isomerase cis-Substrate Requirement

(Z)-2,3-dehydroadipoyl-CoA is a defined stereoisomer with a cis double bond at the 2,3-position, distinguishing it from its trans counterpart. This stereochemistry is intrinsic to its role as a specific product of isomerization and substrate for the phenylacetate pathway. The trans isomer is a different compound (monoisotopic mass 893.1469 Da) involved in other processes like adipate degradation [1].

PaaG substrate specificity
Head-to-head
PaaG catalyzes cis→trans isomerization; trans substrate not processed in reverse direction
Reported stereochemical gatekeeping context
Crystallographic and biochemical evidence (PDB: 6SL9, 6SLA, 6SLB)
Metabolomics Enzymology Stereospecificity

Cis Geometry Kinetic Penalty in Enoyl-CoA Hydratase

In the aerobic phenylacetate degradation pathway, (Z)-2,3-dehydroadipoyl-CoA is the specific substrate for the hydratase PaaF, which catalyzes its reversible conversion to 3-hydroxyadipyl-CoA [1]. This reaction is a defined step in a dedicated pathway, distinct from broader beta-oxidation. The difference lies in their chemical state: the former is an unsaturated enoyl-CoA, while the latter is a hydroxylated acyl-CoA, with a corresponding mass difference due to the addition of H2O [2].

kcat cis/trans ratio
Cross-study context
~12-fold lower kcat for cis vs trans enoyl-CoA (EC 4.2.1.17)
Supports stereochemical purity requirement for hydratase assays
BRENDA-curated kinetic data; model substrates
Enzymology Metabolic Engineering Phenylacetate Pathway

PaaFG Complex Formation and Substrate Channeling

(Z)-2,3-dehydroadipoyl-CoA is a dedicated intermediate in the aerobic phenylacetate degradation pathway, formed from the cleavage of a C8 precursor (3-oxo-5,6-didehydrosuberyl-CoA) [1]. In contrast, adipoyl-CoA, a saturated C6-CoA ester, is a key intermediate in the beta-oxidation of dicarboxylic acids like adipate [2]. The two compounds represent different metabolic contexts, and their formation involves distinct enzymes, indicating they are not interchangeable in pathway studies.

PaaFG complex architecture
Reported
Four-layered disc (PaaF trimer–PaaF trimer) sandwiched by PaaG trimers
Supports metabolon reconstitution study design
PDB: 4FZW, 2.55 Å; distinct from fatty acid β-oxidation complexes
Metabolism Pathway Analysis Biocatalysis

(Z)-2,3-Dehydroadipoyl-CoA: Key Application Scenarios


PaaG Isomerase Mechanistic Studies and Inhibitor Screening

The primary use case for (Z)-2,3-dehydroadipoyl-CoA is as the specific substrate in kinetic assays for the enzyme 2,3-dehydroadipyl-CoA hydratase (PaaF), a key enzyme in bacterial phenylacetate catabolism [1]. Using the correct (Z)-isomer is essential for determining accurate kinetic parameters (Km, kcat), as the enzyme is stereospecific. Substitution with the trans-isomer or another analog would yield non-representative data.

PaaFG Metabolon Reconstitution and Substrate Channeling Analysis

In efforts to engineer microorganisms for the production of adipic acid or 6-aminocaproic acid, (Z)-2,3-dehydroadipoyl-CoA (or its trans-isomer) is a critical pathway intermediate [1]. Engineered trans-enoyl-CoA reductases (TERs) and other enzymes are designed to act on 5-carboxy-2-pentenoyl-CoA to produce adipyl-CoA [2]. Understanding the native stereochemistry and flux through this intermediate is crucial for optimizing these biosynthetic pathways, making the compound a necessary analytical standard.

Reverse β-Oxidation for Adipic Acid Biosynthesis

This compound serves as a vital analytical standard for verifying and quantifying the intermediates of the aerobic phenylacetate degradation pathway in bacterial metabolomics studies [1]. Its presence and concentration can be used to confirm pathway activity and identify bottlenecks in wild-type or mutant strains, as established by characterization of the Paa operon [2].

Enoyl-CoA Hydratase Stereospecificity and Substrate Profiling

(Z)-2,3-dehydroadipoyl-CoA is a key reference compound for researchers engineering enzymes involved in CoA ester metabolism, such as beta-ketothiolases (e.g., PaaJ) [1]. Studying its interaction with wild-type and engineered enzymes provides a basis for understanding substrate recognition and for developing novel biocatalysts with altered chain-length specificities or activities on dicarboxylic acid derivatives.

Application
Selection Property
Validation Focus
PaaG isomerase mechanistic studies
cis-2-enoyl-CoA stereochemical reference
PaaG isomerase activity and substrate specificity
PaaFG metabolon reconstitution
C6 dicarboxyl-CoA pathway intermediate
Substrate channeling and complex assembly
Reverse β-oxidation pathway prototyping
trans-2-enoyl-CoA hydratase substrate
Adipic acid intermediate detection and enzyme benchmarking
Enoyl-CoA hydratase stereospecificity profiling
cis-configured enoyl-CoA probe
Stereochemical kinetic profiling and chiral product resolution

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